

# Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Remogliflozin |           |  |  |
| Cat. No.:            | B1679270      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of the active metabolites of **remogliflozin**, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document summarizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key metabolic and experimental processes to support further research and development in this area.

### Introduction

**Remogliflozin** etabonate is a prodrug that, upon oral administration, is rapidly and extensively converted to its active form, **remogliflozin**. **Remogliflozin** itself is further metabolized to two active metabolites: GSK279782 and GSK333081. While both are active, the exposure to GSK333081 has been found to be clinically insignificant.[1] Consequently, GSK279782 is considered the major active metabolite, contributing to the overall pharmacological effect of the drug.[1] Understanding the pharmacokinetic properties of both **remogliflozin** and GSK279782 is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring the safety and efficacy of this therapeutic agent in the management of type 2 diabetes mellitus.

# **Quantitative Pharmacokinetic Data**



The following tables summarize the key pharmacokinetic parameters for **remogliflozin** etabonate (prodrug), **remogliflozin** (active drug), and its major active metabolite, GSK279782, compiled from various clinical trials involving healthy volunteers and patients with type 2 diabetes mellitus.

**Table 1: Single-Dose Pharmacokinetic Parameters in** 

Healthy Indian Volunteers (Fasted State)[1]

| Analyte                    | Dose   | Cmax<br>(ng/mL) | Tmax (hr) | AUC<br>(ng.hr/mL) | t½ (hr)   |
|----------------------------|--------|-----------------|-----------|-------------------|-----------|
| Remogliflozin<br>Etabonate | 100 mg | -               | 0.5 - 1.5 | -                 | 0.4 - 0.7 |
| Remogliflozin              | 100 mg | -               | 0.5 - 1.5 | -                 | 1.5 - 1.9 |
| GSK279782                  | 100 mg | -               | 0.5 - 1.5 | -                 | 2.3 - 3.8 |
| Remogliflozin<br>Etabonate | 250 mg | -               | 0.5 - 1.5 | -                 | 0.4 - 0.7 |
| Remogliflozin              | 250 mg | -               | 0.5 - 1.5 | -                 | 1.5 - 1.9 |
| GSK279782                  | 250 mg | -               | 0.5 - 1.5 | -                 | 2.3 - 3.8 |

Note: Specific Cmax and AUC values were not provided in the source for this specific summary table, but ranges for Tmax and half-life were given.

# Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Dose-Escalation Study)[2]



| Analyte       | Dose   | Cmax<br>(ng/mL) | Tmax (hr)            | AUC(0-∞)<br>(ng.hr/mL) | t½ (hr)     |
|---------------|--------|-----------------|----------------------|------------------------|-------------|
| Remogliflozin | 50 mg  | 280 ± 86        | 0.98 (0.75-<br>1.50) | 818 ± 174              | 1.94 ± 0.35 |
| GSK279782     | 50 mg  | 61 ± 14         | 1.00 (1.00-<br>2.00) | 330 ± 68               | 2.11 ± 0.44 |
| Remogliflozin | 500 mg | 3020 ± 1110     | 1.00 (0.75-<br>1.52) | 8840 ± 2320            | 2.13 ± 0.42 |
| GSK279782     | 500 mg | 550 ± 149       | 1.25 (1.00-<br>2.00) | 3580 ± 880             | 2.45 ± 0.41 |

Values are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Steady-State Pharmacokinetic Parameters in Subjects with Type 2 Diabetes (Co-administered with Metformin)[3]

| Analyte       | Dose (Remogliflo zin Etabonate) | Cmax<br>(ng/mL) | Tmax (hr)     | AUC(0-12)<br>(ng.hr/mL) | t½ (hr)   |
|---------------|---------------------------------|-----------------|---------------|-------------------------|-----------|
| Remogliflozin | 500 mg BID                      | 2390 ± 620      | 1.0 (0.5-2.0) | 7110 ± 1730             | 1.9 ± 0.3 |
| GSK279782     | 500 mg BID                      | 471 ± 117       | 1.5 (0.5-4.0) | 2710 ± 620              | 2.8 ± 0.4 |

Values are presented as mean ± SD, except for Tmax which is median (range).

# Table 4: Effect of Food on Single-Dose Pharmacokinetics in Healthy Indian Volunteers[1]



| Analyte           | Dose   | Parameter       | Fed State   | Fasted<br>State | Fed/Fasted<br>Ratio |
|-------------------|--------|-----------------|-------------|-----------------|---------------------|
| Remogliflozin     | 100 mg | Cmax<br>(ng/mL) | -           | -               | 0.77 - 1.44         |
| AUC<br>(ng.hr/mL) | -      | -               | 1.22 - 1.35 |                 |                     |
| GSK279782         | 100 mg | Cmax<br>(ng/mL) | -           | -               | 0.77 - 1.44         |
| AUC<br>(ng.hr/mL) | -      | -               | 1.22 - 1.35 |                 |                     |
| Remogliflozin     | 250 mg | Cmax<br>(ng/mL) | -           | -               | 0.81 - 1.12         |
| AUC<br>(ng.hr/mL) | -      | -               | 1.22 - 1.35 |                 |                     |
| GSK279782         | 250 mg | Cmax<br>(ng/mL) | -           | -               | 0.81 - 1.12         |
| AUC<br>(ng.hr/mL) | -      | -               | 1.22 - 1.35 |                 |                     |

Note: A slight delay in Tmax from 0.5-1.5 hours in the fasted state to 1.5-3.0 hours in the fed state was observed.[1]

# Metabolic Pathways of Remogliflozin Etabonate

**Remogliflozin** etabonate undergoes a series of metabolic transformations to yield its active forms and subsequent inactive metabolites. The metabolic cascade is initiated by the deesterification of the prodrug, followed by cytochrome P450-mediated oxidation and subsequent glucuronidation.





Click to download full resolution via product page

Metabolic Pathway of **Remogliflozin** Etabonate

## **Experimental Protocols**

Detailed experimental protocols from the cited clinical trials are often not fully available in published literature. However, based on the descriptions provided in the referenced articles, a generalized experimental workflow for a pharmacokinetic study of **remogliflozin** can be constructed.

# Generalized Protocol for a Single-Dose Pharmacokinetic Study:

- Subject Recruitment: Healthy volunteers or patients with type 2 diabetes mellitus are recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.
- Study Design: A randomized, open-label or double-blind, crossover or parallel-group design is typically employed.
- Dosing: A single oral dose of remogliflozin etabonate (e.g., 100 mg or 250 mg) or placebo is administered to subjects, often after an overnight fast. For studies investigating food effects, the drug is administered with a standardized high-fat meal.

### Foundational & Exploratory





- Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[2]
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
- Bioanalytical Method: Plasma concentrations of remogliflozin etabonate, remogliflozin, and GSK279782 are quantified using a validated high-performance liquid chromatographytandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).





Click to download full resolution via product page

Generalized Pharmacokinetic Study Workflow



### Conclusion

The pharmacokinetic profile of **remogliflozin** is characterized by its rapid conversion from the prodrug, **remogliflozin** etabonate, to the active entity, **remogliflozin**, and its major active metabolite, GSK279782. Both active moieties exhibit relatively short half-lives, supporting a twice-daily dosing regimen. The metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19, followed by glucuronidation. Pharmacokinetic parameters are dose-proportional, and the effect of food on overall exposure is not clinically significant, although it may delay the time to maximum concentration. This comprehensive guide provides a valuable resource for researchers and drug development professionals, consolidating key pharmacokinetic data and outlining typical experimental approaches for the continued investigation of **remogliflozin** and its active metabolites.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of remogliflozin etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#pharmacokinetics-of-remogliflozin-active-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com